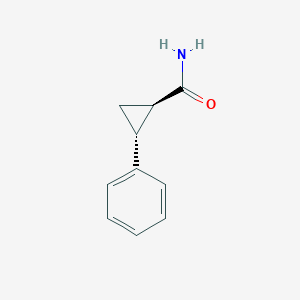
trans-2-Phenyl-1-cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-Phenylcyclopropanecarboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which is substituted with a phenyl group and a carboxamide group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of the atoms, which is crucial for its reactivity and interaction with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Phenylcyclopropanecarboxamide typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the cyclopropanation of styrene derivatives using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be converted to the carboxamide through various functional group interconversions.
Industrial Production Methods
Industrial production of (1R,2R)-2-Phenylcyclopropanecarboxamide often employs scalable cyclopropanation reactions using cost-effective and readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
(1R,2R)-2-Phenylcyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The phenyl group and the cyclopropane ring can undergo substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-2-Phenylcyclopropanecarboxamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis
生物活性
Trans-2-Phenyl-1-cyclopropanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropane ring substituted with a phenyl group and a carboxamide functional group, which contributes to its distinctive chemical properties and versatility as a synthetic intermediate. Research indicates that this compound and its derivatives may possess significant pharmacological properties, particularly in modulating neurotransmitter systems.
Chemical Structure
The molecular formula of this compound is C10H11NO, characterized by the following structural features:
- Cyclopropane Ring : A three-membered carbon ring that influences the compound's reactivity.
- Phenyl Group : A benzene ring that enhances the compound's lipophilicity and potential interactions with biological targets.
- Carboxamide Functional Group : Imparts hydrogen bonding capabilities, crucial for biological interactions.
Biological Activities
Research has shown that this compound exhibits various biological activities, particularly related to neurotransmitter modulation. The following sections detail specific findings regarding its pharmacological properties.
Neurotransmitter Modulation
Studies indicate that this compound can influence neurotransmitter systems, which is vital for developing treatments for psychiatric disorders such as depression and anxiety. The compound's enantiomers demonstrate differential effects on monoamine oxidase (MAO) activity and neurotransmitter uptake:
| Enantiomer | Effect on MAO | Uptake Inhibition |
|---|---|---|
| (+)-trans-2-Phenylcyclopropylamine | High potency (15-20 times greater than the (-)-enantiomer) | Moderate |
| (-)-trans-2-Phenylcyclopropylamine | Lower potency | Stronger inhibition of noradrenaline and dopamine uptake |
This variability suggests that structural modifications can significantly impact biological outcomes, highlighting the importance of stereochemistry in drug design .
Antitumor Activity
Recent studies have explored the potential antitumor properties of this compound. It has been found to inhibit cell proliferation in various cancer cell lines, including lung cancer cells. The compound's mechanism appears to involve the inhibition of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis:
| Cancer Cell Line | IC50 (µM) | Effect on EMT Markers |
|---|---|---|
| NCI-H460 | 27.96 ± 0.14 | Upregulation of E-cadherin; downregulation of N-cadherin |
These findings indicate that this compound may serve as a promising candidate for further development as an antitumor agent .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
-
Study on Monoamine Oxidase Inhibition :
- Researchers investigated the inhibitory effects of different enantiomers on MAO activity.
- Results demonstrated that (+)-trans-2-phenylcyclopropylamine exhibited significantly higher inhibition compared to its counterpart, suggesting its potential use in treating mood disorders.
-
Anticancer Efficacy Assessment :
- A study evaluated the effect of this compound on lung cancer cell lines.
- The compound inhibited cell migration and induced apoptosis, indicating its potential as a therapeutic agent against lung cancer.
特性
CAS番号 |
939-88-8 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
(1R,2R)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)/t8-,9+/m0/s1 |
InChIキー |
IOWKRFFHXWDUIS-DTWKUNHWSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)N)C2=CC=CC=C2 |
正規SMILES |
C1C(C1C(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















